molecular formula C9H3ClF6N2 B1411180 8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1823182-98-4

8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B1411180
CAS No.: 1823182-98-4
M. Wt: 288.57 g/mol
InChI Key: ZZCBQZDWTCUSMV-UHFFFAOYSA-N
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Description

8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring a unique imidazo[1,5-a]pyridine core.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Comparison: Compared to these similar compounds, 8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its bis(trifluoromethyl) substitution, which enhances its chemical stability and bioactivity. This makes it a more potent candidate for various applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6N2/c10-5-1-4(8(11,12)13)3-18-6(5)2-17-7(18)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCBQZDWTCUSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N2C=C1C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine

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